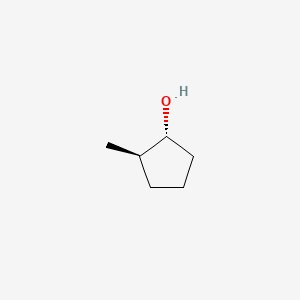

trans-2-Methylcyclopentanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-methylcyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-5-3-2-4-6(5)7/h5-7H,2-4H2,1H3/t5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVIJQMCYYASIFP-PHDIDXHHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC[C@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00179821 | |

| Record name | trans-2-Methylcyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25144-04-1 | |

| Record name | trans-2-Methylcyclopentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25144-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-2-Methylcyclopentan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025144041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-2-Methylcyclopentan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-2-methylcyclopentan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.396 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Stereochemistry of 2-Methylcyclopentanol Isomers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Stereochemistry, the three-dimensional arrangement of atoms in molecules, is a cornerstone of modern chemistry and pharmacology. The subtle differences between stereoisomers can lead to profound variations in biological activity, toxicity, and physical properties. 2-Methylcyclopentanol serves as an exemplary model for understanding the core principles of stereoisomerism in cyclic systems. This guide provides an in-depth exploration of the four stereoisomers of 2-methylcyclopentanol, detailing their structural relationships, nomenclature, and physicochemical properties. Furthermore, it offers field-proven, step-by-step protocols for their separation and characterization using chiral gas chromatography and derivatization techniques, providing a practical framework for laboratory application.

Foundational Principles: Unraveling the Stereoisomers of 2-Methylcyclopentanol

2-Methylcyclopentanol possesses two stereocenters: carbon 1 (C1), bearing the hydroxyl group, and carbon 2 (C2), bearing the methyl group. According to the 2^n rule, where 'n' is the number of stereocenters, a maximum of four stereoisomers can exist. These isomers are grouped into two pairs of enantiomers and are diastereomerically related to each other.[1][2]

The spatial relationship between the hydroxyl and methyl groups on the cyclopentane ring defines them as either cis (on the same face of the ring) or trans (on opposite faces).[3] Each of these geometric isomers exists as a pair of non-superimposable mirror images known as enantiomers.[4][5]

The absolute configuration of each stereocenter is unambiguously defined using the Cahn-Ingold-Prelog (R/S) nomenclature system. The four stereoisomers are:

-

(1R,2R)-2-methylcyclopentanol and (1S,2S)-2-methylcyclopentanol : This pair constitutes the trans isomers and are enantiomers of each other.[6]

-

(1R,2S)-2-methylcyclopentanol and (1S,2R)-2-methylcyclopentanol : This pair constitutes the cis isomers and are enantiomers of each other.[7][8]

Diastereomers are stereoisomers that are not mirror images.[4][9] For instance, (1R,2R)-2-methylcyclopentanol is a diastereomer of both (1R,2S)- and (1S,2R)-2-methylcyclopentanol.

Logical Relationship of 2-Methylcyclopentanol Stereoisomers

The diagram below illustrates the relationships between the four stereoisomers, highlighting the enantiomeric and diastereomeric connections.

Caption: Relationships between the four stereoisomers of 2-methylcyclopentanol.

Physicochemical Properties of Isomers

While enantiomers share identical physical properties such as boiling point and density in an achiral environment, diastereomers have distinct physical properties. This difference is fundamental to their separation.

| Isomer Configuration | Relative Stereochemistry | Boiling Point (°C) |

| (1R,2R) / (1S,2S) | trans | ~151-152 |

| (1R,2S) / (1S,2R) | cis | ~156-157 |

Note: Exact boiling points can vary slightly based on atmospheric pressure and purity. Data is aggregated from typical values found in chemical databases.[3][10]

Optical activity is a hallmark of chiral molecules. Enantiomers rotate plane-polarized light to an equal magnitude but in opposite directions. A 1:1 mixture of enantiomers, a racemic mixture, is optically inactive.

Synthesis and Stereochemical Control

The laboratory synthesis of 2-methylcyclopentanol often starts from the reduction of 2-methylcyclopentanone. The choice of reducing agent dictates the diastereoselectivity of the reaction.

-

Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) reduction: These reagents typically deliver a hydride ion from the less sterically hindered face of the ketone, leading to a mixture of cis and trans products, often with the trans isomer predominating.

-

Catalytic Hydrogenation: Using catalysts like PtO₂ or Raney Nickel can also yield mixtures, with the product ratio influenced by reaction conditions.[11]

Achieving a single enantiomer requires either an asymmetric synthesis approach or the resolution of a racemic mixture.

Separation and Resolution Protocols

Separating all four stereoisomers is a significant analytical challenge. Because enantiomers have identical physical properties in an achiral environment, their separation requires a chiral environment. Diastereomers, having different properties, can often be separated by standard chromatographic techniques.

Protocol 1: Chiral Gas Chromatography (GC) for Direct Enantiomeric Resolution

Principle: Chiral GC is a powerful technique for separating volatile enantiomers.[12] It utilizes a chiral stationary phase (CSP), typically a derivatized cyclodextrin, which forms transient, diastereomeric complexes with the enantiomers of the analyte.[13] These complexes have different thermodynamic stabilities, leading to different retention times and thus, separation.[13]

Methodology:

-

Column Selection: Employ a capillary column with a chiral stationary phase. A commonly effective choice for alcohols is a beta-cyclodextrin phase, such as hepta-(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin.[12][14]

-

Sample Preparation: Dilute the 2-methylcyclopentanol isomer mixture in a suitable volatile solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

-

GC Instrument Conditions:

-

Injector: 250 °C, Split mode (e.g., 50:1 split ratio).

-

Carrier Gas: Hydrogen or Helium, at a constant flow rate (e.g., 1.0-1.5 mL/min). Hydrogen often provides better resolution and faster analysis times.[15]

-

Oven Temperature Program: Start at a low temperature (e.g., 50 °C, hold for 2 min) to ensure good initial separation. Ramp the temperature at a slow rate (e.g., 2-3 °C/min) to an appropriate final temperature (e.g., 180 °C). The slow ramp is critical for resolving closely eluting isomers.

-

Detector (FID): 250 °C.

-

-

Data Analysis: The resulting chromatogram should ideally show four distinct peaks, corresponding to the four stereoisomers. The integration of the peak areas allows for the quantification of the relative abundance of each isomer.

Workflow for Chiral GC Analysis

Caption: High-level workflow for the separation of 2-methylcyclopentanol isomers via Chiral GC.

Protocol 2: Resolution via Diastereomeric Derivatization

Principle: This classic chemical resolution method involves converting the enantiomeric alcohol mixture into a mixture of diastereomers by reacting it with a single enantiomer of a chiral derivatizing agent (CDA).[16][17] Diastereomers have different physical properties and can be separated using standard, achiral chromatography (e.g., HPLC or flash column chromatography).[18] The separated diastereomers are then chemically cleaved to recover the pure enantiomers of the original alcohol.

Exemplary Agent: Mosher's Acid Chloride α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) is a widely used CDA for alcohols.[18][19]

Methodology:

-

Esterification:

-

In a dry flask under an inert atmosphere (N₂ or Ar), dissolve the racemic 2-methylcyclopentanol mixture (e.g., cis or trans pair) in anhydrous pyridine or dichloromethane containing a non-nucleophilic base (e.g., triethylamine).

-

Cool the solution to 0 °C.

-

Slowly add a slight molar excess (e.g., 1.1 equivalents) of enantiomerically pure (R)-(-)-Mosher's acid chloride.

-

Allow the reaction to stir and warm to room temperature for several hours or until TLC/GC-MS analysis indicates complete consumption of the starting alcohol.

-

-

Work-up: Quench the reaction with water. Extract the diastereomeric esters into a suitable organic solvent (e.g., diethyl ether). Wash the organic layer successively with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Separation:

-

Separate the resulting diastereomeric esters using standard silica gel flash column chromatography or HPLC with a normal-phase column (e.g., silica).

-

Use a solvent system such as a hexane/ethyl acetate gradient, monitoring the fractions by TLC.

-

-

Cleavage (Saponification):

-

Individually dissolve the separated diastereomeric esters in a methanolic solution of potassium hydroxide (KOH) or lithium hydroxide (LiOH).

-

Heat the mixture to reflux for several hours to hydrolyze the ester bond.

-

After cooling, neutralize the mixture and extract the pure (now resolved) 2-methylcyclopentanol enantiomer.

-

Causality Insight: The choice of (R)- or (S)-Mosher's acid is arbitrary, but it is crucial to use a single, enantiomerically pure CDA. The reaction creates two diastereomers, for example, (R,R,R)-ester and (R,S,S)-ester from a racemic trans-alcohol and (R)-Mosher's acid. These diastereomers exhibit different polarities and spatial arrangements, allowing them to interact differently with the stationary phase for successful separation.

Spectroscopic and Chiroptical Characterization

Once separated, the identity and purity of the isomers must be confirmed.

-

NMR Spectroscopy: While enantiomers exhibit identical NMR spectra in achiral solvents, their diastereomeric derivatives (like Mosher's esters) will show distinct signals.[19][20] The anisotropic effect of the phenyl ring in the Mosher's ester causes different chemical shifts for protons near the stereocenter, allowing for not only purity assessment but also the assignment of absolute configuration.[21] Chiral shift reagents can also be used to differentiate enantiomers directly in an NMR tube.[22]

-

Polarimetry: Measurement of the specific rotation ([α]) confirms the optical activity of the purified enantiomers. The sign of rotation (+ or -) is a physical constant for that specific enantiomer under defined conditions (concentration, solvent, temperature, wavelength).

Conclusion and Outlook

The stereochemical analysis of 2-methylcyclopentanol provides a microcosm of the challenges and solutions inherent in chiral chemistry. The principles of diastereomeric and enantiomeric relationships directly inform the strategies for separation and characterization. For professionals in drug development, mastering these techniques is paramount, as the biological activity of a therapeutic agent is often confined to a single stereoisomer. The protocols detailed herein, from direct enantioseparation by chiral GC to classical resolution via diastereomeric derivatization, represent robust and validated methodologies applicable to a wide range of chiral molecules.

References

-

Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer regents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. [Link]

-

King, S., & Barron, A. (2011). NMR Spectroscopy of Stereoisomers. OpenStax-CNX. [Link]

-

Wikipedia. (2023). Nuclear magnetic resonance spectroscopy of stereoisomers. [Link]

-

Wikipedia. (2023). Chiral derivatizing agent. [Link]

-

NIST. (2021). 2-Methylcyclopentanol. NIST Chemistry WebBook. [Link]

-

JEOL Ltd. Analyze of stereoisomer by NMR. [Link]

-

ChemEurope. (2023). Chiral resolution. [Link]

-

Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]

-

PubChem. cis-2-Methylcyclopentanol. [Link]

-

PubChem. trans-2-Methylcyclopentanol. [Link]

-

Master Organic Chemistry. (2019). Enantiomers vs. Diastereomers vs. The Same? Two Methods For Solving Problems. [Link]

-

AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography. [Link]

-

Wikipedia. (2023). Chiral resolution. [Link]

Sources

- 1. chegg.com [chegg.com]

- 2. Enantiomers vs. Diastereomers Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 3. CAS 25144-05-2: cis-2-Methylcyclopentanol | CymitQuimica [cymitquimica.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Enantiomers, Diastereomers, Identical or Constitutional Isomers - Chemistry Steps [chemistrysteps.com]

- 6. This compound | C6H12O | CID 6432271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cyclopentanol, 2-methyl-, cis- | C6H12O | CID 32805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (1S,2R)-2-methylcyclopentanol | C6H12O | CID 642631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. Cyclopentanol, 2-methyl-, trans- [webbook.nist.gov]

- 11. Cyclopentanol synthesis [organic-chemistry.org]

- 12. gcms.cz [gcms.cz]

- 13. azom.com [azom.com]

- 14. Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hplc.sk [hplc.sk]

- 16. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 17. Chiral resolution - Wikipedia [en.wikipedia.org]

- 18. grokipedia.com [grokipedia.com]

- 19. Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia [en.wikipedia.org]

- 20. Analyze of stereoisomer by NMR | Applications Notes | JEOL Ltd. [jeol.com]

- 21. ORGANIC SPECTROSCOPY INTERNATIONAL: NMR Spectroscopy of Stereoisomers [orgspectroscopyint.blogspot.com]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of trans-2-Methylcyclopentanol

This guide provides a comprehensive overview of the synthesis, purification, and characterization of trans-2-Methylcyclopentanol, a valuable chiral building block in organic synthesis. The methodologies detailed herein are curated for researchers, scientists, and professionals in drug development, emphasizing stereochemical control and analytical validation.

Introduction: Significance of Stereoisomerism

This compound is an alicyclic alcohol notable for its specific stereochemistry, where the methyl and hydroxyl groups are positioned on opposite sides of the cyclopentane ring's plane.[1] This defined spatial arrangement is critical in the synthesis of complex molecules, particularly in the pharmaceutical industry, where the biological activity of a compound is often dictated by its stereoisomeric form. The distinct three-dimensional structure of the trans isomer influences its interactions with chiral environments, such as enzymes and receptors, making its stereoselective synthesis a key focus.

This compound serves as a versatile intermediate in the synthesis of fragrances, flavors, and other fine chemicals.[2] Its physical properties, including a boiling point of 150-151 °C and a density of 0.92 g/mL at 25 °C, are well-documented.[2][3][4]

Strategic Synthesis: Achieving Stereocontrol

The paramount challenge in synthesizing this compound lies in controlling the stereochemical outcome. The most prevalent and reliable method involves the stereoselective reduction of 2-methylcyclopentanone. The choice of reducing agent is the determining factor in the diastereomeric ratio of the resulting alcohol.

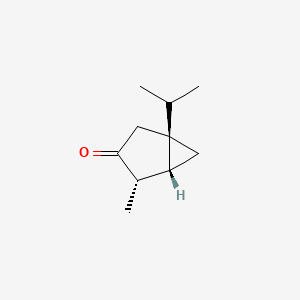

The Cornerstone Reaction: Reduction of 2-Methylcyclopentanone

The reduction of 2-methylcyclopentanone introduces a new chiral center at the carbonyl carbon. The approach of the hydride nucleophile can occur from either face of the planar carbonyl group, leading to the formation of both cis and trans isomers.[5][6]

Caption: Hydride reduction of 2-methylcyclopentanone.

The stereochemical course of this reduction is governed by the principles of steric hindrance.[5]

-

Attack from the less hindered face: The methyl group at the adjacent carbon atom creates a sterically hindered environment on one face of the carbonyl. Consequently, the hydride reagent preferentially attacks from the opposite, less hindered face.

-

Formation of the trans product: This preferential attack from the less hindered side results in the hydroxyl group being positioned on the opposite side of the ring relative to the methyl group, yielding the desired trans isomer as the major product.

Causality in Reagent Selection: Sodium Borohydride

Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this transformation due to its mild nature and good stereoselectivity in this context.[7] While more powerful reducing agents like lithium aluminum hydride (LiAlH₄) could be used, NaBH₄ offers a better safety profile and is sufficiently reactive for the reduction of ketones.

The use of cerium chloride (CeCl₃) in conjunction with NaBH₄ can further influence the stereoselectivity of the reduction, although its effect is more pronounced in substrates with other coordinating functional groups.[7][8][9] For the straightforward reduction of 2-methylcyclopentanone, NaBH₄ in a protic solvent like methanol or ethanol provides a reliable and effective method for obtaining a high proportion of the trans isomer.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for the synthesis and subsequent purification of this compound.

Synthesis: Reduction of 2-Methylcyclopentanone

Materials and Reagents:

-

2-Methylcyclopentanone

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Dichloromethane

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-methylcyclopentanone in methanol. Cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride to the stirred solution in small portions. The addition is exothermic and will cause the evolution of hydrogen gas.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup:

-

Quench the reaction by the slow addition of 1 M HCl until the effervescence ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add dichloromethane to extract the product.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Isolation: Filter off the drying agent and concentrate the organic solution on a rotary evaporator to yield the crude product, which will be a mixture of cis and trans isomers, with the trans isomer predominating.

Caption: Experimental workflow for synthesis and purification.

Purification: Isomer Separation

The separation of the trans and cis isomers is crucial for obtaining a pure product. This is typically achieved by flash column chromatography on silica gel.

Procedure:

-

Column Preparation: Pack a glass column with silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

-

Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary. The trans isomer is generally less polar and will elute before the cis isomer.

-

Fraction Collection: Collect fractions and analyze them by TLC or GC to identify those containing the pure this compound.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Rigorous Characterization: Analytical Validation

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

| Technique | Expected Observations for this compound |

| ¹H NMR | Distinct signals for the methine protons adjacent to the hydroxyl and methyl groups. The coupling constants between these protons can help confirm the trans stereochemistry. |

| ¹³C NMR | A specific number of signals corresponding to the unique carbon atoms in the molecule. The chemical shifts will be characteristic of the cyclopentanol structure.[10] |

| IR Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol. A strong band in the 2850-3000 cm⁻¹ region due to C-H stretching.[11] |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (100.16 g/mol ).[12][13] Characteristic fragmentation patterns can further confirm the structure. |

Chromatographic Analysis

Gas Chromatography (GC) is an excellent method for determining the purity of the sample and the diastereomeric ratio of the product mixture. By comparing the retention times with authentic standards of the cis and trans isomers, the composition of the synthesized material can be accurately quantified.

Conclusion

The synthesis of this compound via the stereoselective reduction of 2-methylcyclopentanone is a robust and well-established method. The key to success lies in the careful choice of the reducing agent to maximize the yield of the desired trans isomer and the meticulous purification of the product. The comprehensive characterization using a suite of analytical techniques is essential to validate the stereochemical integrity and purity of the final compound, ensuring its suitability for downstream applications in research and development.

References

-

Study.com. (n.d.). How would you prepare this compound from cyclopentanol? Retrieved from [Link]

-

Chegg. (2018, July 9). Design a synthesis of this compound. Retrieved from [Link]

-

NIST. (n.d.). Cyclopentanol, 2-methyl-, trans-. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Retrieved from [Link]

-

Constantino, M. G., da Silva, G. V. J., & de Oliveira Matias, L. G. (1998). Stereoselective sodium borohydride reductions of cyclopentanones: influence of ceric chloride on the stereochemistry of reaction. Química Nova, 21(6), 720-724. Retrieved from [Link]

-

Friesner, R. A. (n.d.). Exam 2. Retrieved from [Link]

-

Constantino, M. G., da Silva, G. V. J., & de Oliveira Matias, L. G. (1998). STEREOSELECTIVE SODIUM BOROHYDRIDE REDUCTIONS OF CYCLOPENTANONES: INFLUENCE OF CERIC CHLORIDE ON THE STEREOCHEMISTRY OF REACTION. Química Nova, 21(6). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Pearson+. (n.d.). Show how you would convert 2-methylcyclopentanol to the following.... Retrieved from [Link]

-

NIST. (n.d.). Cyclopentanol, 2-methyl-, trans-. Retrieved from [Link]

-

Filo. (2024, June 1). Show how you would convert 2-methylcyclopentanol to the following product.... Retrieved from [Link]

-

NIST. (n.d.). Cyclopentanol, 2-methyl-. Retrieved from [Link]

-

ResearchGate. (1998). (PDF) Stereoselective sodium borohydride reductions of cyclopentanones: Influence of ceric chloride on the stereochemistry of reaction. Retrieved from [Link]

-

NIST. (n.d.). Cyclopentanol, 2-methyl-, trans-. Retrieved from [Link]

-

NIST. (n.d.). Cyclopentanol, 2-methyl-, trans-. Retrieved from [Link]

-

Pearson+. (2024, May 11). Show how you would convert 2-methylcyclopentanol to the following.... Retrieved from [Link]

-

Chemistry LibreTexts. (2019, May 22). 18.5: The Stereochemistry of Carbonyl Reduction. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 2). 20.5: The Stereochemistry of Carbonyl Reduction. Retrieved from [Link]

- Google Patents. (n.d.). US3880925A - Separation and purification of cis and trans isomers.

-

Chegg. (2020, February 10). Solved 11-39 Show how you would convert. Retrieved from [Link]

-

MDPI. (n.d.). Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. Retrieved from [Link]

-

ResearchGate. (2006). Stereocontrolled Synthesis of trans-2-Hydroxymethyl-3-methylcyclopentanone from (S)-(+)-Citronellene. Retrieved from [Link]

Sources

- 1. homework.study.com [homework.study.com]

- 2. Page loading... [guidechem.com]

- 3. This compound 97 25144-04-1 [sigmaaldrich.com]

- 4. 反式-2-甲基环戊醇 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scielo.br [scielo.br]

- 8. scielo.br [scielo.br]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

- 11. Cyclopentanol, 2-methyl- [webbook.nist.gov]

- 12. Cyclopentanol, 2-methyl-, trans- [webbook.nist.gov]

- 13. This compound | C6H12O | CID 6432271 - PubChem [pubchem.ncbi.nlm.nih.gov]

physical and chemical properties of trans-2-Methylcyclopentanol

An In-depth Technical Guide to trans-2-Methylcyclopentanol

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and stereochemical properties of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's molecular structure, spectroscopic profile, characteristic reactions, and established synthetic and analytical protocols. By integrating theoretical principles with practical, field-proven insights, this guide serves as an authoritative resource for the application and study of this versatile chiral alcohol.

Molecular Structure and Stereochemistry

This compound (CAS RN: 25144-04-1) is a cyclic alcohol with the chemical formula C₆H₁₂O.[1][2] The "trans" designation indicates that the methyl group (-CH₃) and the hydroxyl group (-OH) are on opposite sides of the cyclopentane ring plane. This stereochemical arrangement results in a pair of enantiomers: (1R,2R)-2-methylcyclopentanol and (1S,2S)-2-methylcyclopentanol.[3] The specific spatial orientation of these functional groups is a critical determinant of the molecule's chemical reactivity and its utility as a chiral building block in asymmetric synthesis.

The accurate representation of its stereochemistry is crucial. The InChIKey for the trans isomer is BVIJQMCYYASIFP-PHDIDXHHSA-N, which distinguishes it from the cis isomer and other structural isomers.[1]

Caption: Enantiomers of this compound.

Physical and Spectroscopic Properties

The accurate characterization of a compound is fundamental to its application. The physical and spectroscopic data for this compound are summarized below. These values are critical for quality control, reaction monitoring, and structural confirmation.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O | [1][2] |

| Molecular Weight | 100.16 g/mol | [2] |

| Appearance | Clear, colorless liquid | [4] |

| Boiling Point | 150-151 °C (at 740 mmHg) | [5] |

| 84 °C (at 54 Torr) | [6] | |

| Density | 0.92 g/mL (at 25 °C) | [5] |

| 0.9196 g/cm³ (at 20 °C) | [6] | |

| Refractive Index (n20/D) | 1.45 | [5] |

| Flash Point | 47 °C (116.6 °F) - closed cup | |

| CAS Registry Number | 25144-04-1 | [1] |

| Spectroscopic Data | Available: ¹³C NMR, Mass Spec, IR | [1][3][7] |

Note: Spectroscopic data like NMR and IR are available in public databases such as those provided by NIST and SpectraBase, which are essential for structural elucidation.[1][3][8]

Chemical Properties and Reactivity

This compound exhibits reactivity typical of a secondary alcohol, but with stereochemical implications dictated by its rigid cyclic structure.

Oxidation

Oxidation of the secondary alcohol group yields 2-methylcyclopentanone. This transformation is a cornerstone of its synthetic utility. The choice of oxidizing agent is critical to avoid over-oxidation or side reactions. Common reagents include pyridinium chlorochromate (PCC), Swern oxidation (oxalyl chloride, DMSO, triethylamine), or hypochlorite-based reagents under controlled conditions. The causality for using milder reagents like PCC is to prevent cleavage of the cyclopentane ring, which can occur with stronger oxidants like potassium permanganate.

Esterification

The hydroxyl group readily undergoes esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under acidic catalysis to form the corresponding esters. For example, reaction with acetic anhydride in the presence of a base like pyridine yields trans-2-methylcyclopentyl acetate.[9] This reaction is fundamental for creating derivatives with altered physical properties or for use as protecting groups in multi-step syntheses.

Dehydration

Acid-catalyzed dehydration of this compound leads to the formation of alkenes, primarily 1-methylcyclopentene and 3-methylcyclopentene.[10] The product distribution is governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene, 1-methylcyclopentene, as the major product. However, the reaction conditions, particularly the choice of dehydrating agent, can influence the regioselectivity. For instance, dehydration using POCl₃ in pyridine, an E2 elimination pathway, favors the formation of 3-methylcyclopentene due to the steric requirements of the anti-periplanar arrangement for elimination.[11]

Synthesis and Manufacturing

The primary industrial synthesis of this compound involves the stereoselective reduction of 2-methylcyclopentanone.

Caption: General workflow for the synthesis of this compound.

The choice of reducing agent is the most critical factor in maximizing the yield of the trans isomer.

-

Sodium borohydride (NaBH₄): A common, cost-effective reagent that provides a mixture of cis and trans isomers. The hydride attacks the carbonyl from the less sterically hindered face, which often leads to a higher proportion of the trans product.

-

Lithium tri-sec-butylborohydride (L-Selectride®): This is a highly sterically hindered reducing agent. Its bulkiness forces the hydride to approach the carbonyl group from the face opposite the adjacent methyl group, leading to a significantly higher selectivity for the trans isomer. This choice exemplifies the principle of steric control in asymmetric synthesis.

Applications in Research and Drug Development

While direct applications of this compound in final drug APIs are not widespread, its significance lies in its role as a chiral building block and a starting material in medicinal chemistry.

-

Chiral Pool Synthesis: Enantiomerically pure forms, such as (1R,2R)- or (1S,2S)-2-methylcyclopentanol, serve as valuable starting materials in the synthesis of complex target molecules. The defined stereocenters of the alcohol can be incorporated into the final product, reducing the need for challenging asymmetric steps later in the synthesis.

-

Derivatization for Structure-Activity Relationship (SAR) Studies: In drug discovery, the cyclopentanol core can be used to synthesize a library of related compounds.[12] By converting the alcohol to ethers, esters, or replacing it with other functional groups, medicinal chemists can systematically probe the SAR of a lead compound, optimizing its efficacy and pharmacokinetic properties.[13][14]

-

Fragrance and Flavoring: Beyond pharmaceuticals, it is noted for its use as a fragrance ingredient and as a building block in the synthesis of other organic compounds for this industry.[15]

Safety and Handling

This compound is classified as a flammable liquid and vapor.[3] Proper handling is essential to ensure laboratory safety.

-

GHS Classification: H226: Flammable liquid and vapor (Category 3).[3][4] It may also cause skin and eye irritation.[16][17]

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood.[18] Keep away from heat, sparks, and open flames.[19][20] Grounding and bonding of containers are necessary to prevent static discharge.[18]

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, a face shield, flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[18]

-

Incompatibilities: Avoid contact with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[18]

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 2-Methylcyclopentanone

This protocol is a self-validating system, where the outcome is confirmed by spectroscopic analysis.

Objective: To synthesize this compound with high diastereoselectivity.

Causality: The use of L-Selectride®, a sterically demanding hydride source, is chosen to maximize the formation of the trans isomer by forcing a nucleophilic attack from the face opposite the methyl group of the ketone.

Materials:

-

2-Methylcyclopentanone (1.0 eq)

-

L-Selectride® (1.0 M solution in THF, 1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

3 M Sodium Hydroxide (NaOH) solution

-

30% Hydrogen Peroxide (H₂O₂) solution

-

Diethyl ether

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, argon/nitrogen line

Procedure:

-

Reaction Setup: Equip a dry round-bottom flask with a magnetic stir bar and a septum. Place the flask under an inert atmosphere (argon or nitrogen). This is crucial as organoboranes are sensitive to air and moisture.

-

Reagent Addition: Add 2-methylcyclopentanone to the flask, followed by anhydrous THF. Cool the solution to 0 °C in an ice bath.

-

Reduction: Add the L-Selectride® solution dropwise via a syringe or dropping funnel over 30 minutes, maintaining the temperature at 0 °C. The slow addition helps control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 3-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of the starting ketone.

-

Quenching: Slowly and carefully add 3 M NaOH solution, followed by the very slow dropwise addition of 30% H₂O₂. Caution: This step is highly exothermic and releases gas. The peroxide oxidizes the residual borane complexes, facilitating workup.

-

Extraction: After stirring for 1 hour, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. This removes residual base and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification & Validation: Purify the crude product by flash column chromatography or distillation. Confirm the identity and stereoselectivity of the product using ¹H NMR, ¹³C NMR, and IR spectroscopy, comparing the resulting spectra to literature values.[7]

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6432271, this compound. Retrieved from [Link].

-

National Institute of Standards and Technology. (n.d.). Cyclopentanol, 2-methyl-, trans-. In NIST Chemistry WebBook. Retrieved from [Link].

-

Pearson+. (n.d.). Show how you would convert 2-methylcyclopentanol to the following... Retrieved from [Link].

-

Filo. (2023). Dehydration of this compound with POCl3 in pyridine yields.... Retrieved from [Link].

-

CAS Common Chemistry. (n.d.). This compound. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 32205, 2-Methylcyclopentanol. Retrieved from [Link].

-

University of Wisconsin-Madison. (n.d.). Exam 2. Retrieved from [Link].

-

Wiley-VCH GmbH. (n.d.). This compound. In SpectraBase. Retrieved from [Link].

-

X-Chem. (2023). Integrating DMPK Early in Drug Development: A Strategic Imperative for Success. Retrieved from [Link].

-

Pearson+. (n.d.). Show how you would convert 2-methylcyclopentanol to the following.... Retrieved from [Link].

-

MDPI. (2023). Novel Strategies in the Development of New Therapies, Drug Substances, and Drug Carriers Volume II. Retrieved from [Link].

-

National Institute of Standards and Technology. (n.d.). Cyclopentanol, 2-methyl-, trans-. In NIST Chemistry WebBook. Retrieved from [Link].

-

Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Methylcyclopentane. Retrieved from [Link].

-

Durham Tech. (2010). Safety Data Sheet: 2-Methylcyclohexanol cis+trans. Retrieved from [Link].

-

National Institute of Standards and Technology. (n.d.). (-)-trans-2-methylcyclopentanol. In NIST/TRC Web Thermo Tables. Retrieved from [Link].

-

MDPI. (n.d.). Special Issue : Application of Membrane Transporters in Drug Development. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 642631, (1S,2R)-2-methylcyclopentanol. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4418301, 3-Tert-butyl-2-methylcyclopentanol. Retrieved from [Link].

-

National Institute of Standards and Technology. (n.d.). Cyclopentanol, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link].

Sources

- 1. Cyclopentanol, 2-methyl-, trans- [webbook.nist.gov]

- 2. scbt.com [scbt.com]

- 3. This compound | C6H12O | CID 6432271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. This compound | 25144-04-1 [chemicalbook.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. spectrabase.com [spectrabase.com]

- 8. Cyclopentanol, 2-methyl- [webbook.nist.gov]

- 9. Show how you would convert 2-methylcyclopentanol to the following... | Study Prep in Pearson+ [pearson.com]

- 10. Show how you would convert 2-methylcyclopentanol to the following... | Study Prep in Pearson+ [pearson.com]

- 11. Dehydration of this compound with POCl3 in pyridine yields .. [askfilo.com]

- 12. mdpi.com [mdpi.com]

- 13. blog.crownbio.com [blog.crownbio.com]

- 14. mdpi.com [mdpi.com]

- 15. Page loading... [guidechem.com]

- 16. 2-Methylcyclopentanol | C6H12O | CID 32205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. 3-Tert-butyl-2-methylcyclopentanol | C10H20O | CID 4418301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. fishersci.com [fishersci.com]

- 19. chemos.de [chemos.de]

- 20. durhamtech.edu [durhamtech.edu]

A-Technical-Guide-to-trans-2-Methylcyclopentanol-as-a-Chiral-Building-Block

Introduction: The Strategic Value of Chiral Building Blocks in Modern Synthesis

In the intricate landscape of pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, with different enantiomers often exhibiting vastly different pharmacological or toxicological profiles.[1][2] This reality has propelled the development and application of chiral building blocks—small, optically active molecules that serve as foundational units for the construction of more complex chiral structures.[3] Among these, trans-2-Methylcyclopentanol has emerged as a versatile and valuable scaffold, offering a unique combination of stereochemical definition and synthetic accessibility.

This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and drug development professionals. We will explore its synthesis, with a focus on stereoselective methodologies, and delve into its applications as a chiral auxiliary and synthetic intermediate. The causality behind experimental choices and the validation of described protocols will be central to our discussion, ensuring a blend of theoretical understanding and practical, field-proven insights.

PART 1: Stereoselective Synthesis of this compound

The utility of this compound as a chiral building block is fundamentally dependent on the ability to access it in high enantiomeric purity. The "trans" configuration refers to the arrangement of the hydroxyl and methyl groups on opposite sides of the cyclopentane ring's plane.[4] Several synthetic strategies have been developed to achieve this, each with its own set of advantages and considerations.

Synthesis from Cyclopentanol: A Multi-step Approach

A common and illustrative pathway to this compound begins with the readily available starting material, cyclopentanol. This multi-step synthesis is a foundational example of how stereochemistry can be controlled through a sequence of well-understood reactions.

A representative synthetic sequence is as follows:

-

Substitution and Elimination: Cyclopentanol is first converted to a suitable leaving group, such as a bromide, followed by an E2 elimination to yield cyclopentene.[4]

-

Epoxidation: The double bond of cyclopentene is then subjected to epoxidation, forming cyclopentene oxide.

-

Nucleophilic Opening: The crucial stereochemical step involves the SN2-type nucleophilic addition of a methyl group, typically from a Grignard reagent like methyl magnesium bromide. This attacks one of the epoxide carbons, leading to the trans product upon workup.[4]

Experimental Protocol: Synthesis of this compound from Cyclopentanol

Step 1: Bromination of Cyclopentanol

-

To a solution of cyclopentanol in a suitable aprotic solvent (e.g., diethyl ether), add phosphorus tribromide (PBr₃) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by carefully adding water, and then separate the organic layer.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield cyclopentyl bromide.

Step 2: Elimination to Cyclopentene

-

Dissolve cyclopentyl bromide in a solution of a strong, non-nucleophilic base such as potassium tert-butoxide in tert-butanol.

-

Heat the mixture to reflux to effect the E2 elimination.

-

Distill the resulting cyclopentene directly from the reaction mixture.

Step 3: Epoxidation of Cyclopentene

-

Dissolve the collected cyclopentene in a chlorinated solvent like dichloromethane.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.

-

Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Wash the reaction mixture with a solution of sodium sulfite and then with saturated sodium bicarbonate to remove excess peroxyacid and acid byproducts.

-

Dry the organic layer and remove the solvent to yield cyclopentene oxide.

Step 4: Methylation of Cyclopentene Oxide

-

Prepare a solution of methyl magnesium bromide in diethyl ether.

-

Add the cyclopentene oxide dropwise to the Grignard reagent at 0 °C.

-

After the addition is complete, allow the reaction to stir at room temperature.

-

Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether, combine the organic layers, dry, and concentrate to afford crude this compound.

-

Purify the product by distillation.

Alternative Synthetic Routes

While the cyclopentanol-based route is instructive, other methods offer different advantages in terms of efficiency and starting materials.

-

From 2-Methylcyclopentanone: The reduction of 2-methylcyclopentanone can yield a mixture of cis- and this compound.[5][6] The stereoselectivity of this reduction is highly dependent on the choice of reducing agent and reaction conditions. Bulky reducing agents tend to favor the formation of the trans isomer via equatorial attack.

-

From 1-Methylcyclopentene: The hydroboration-oxidation of 1-methylcyclopentene provides a regioselective and stereoselective route to this compound.[7] The boron adds to the less substituted carbon of the double bond, and the subsequent oxidation with hydrogen peroxide in a basic solution proceeds with retention of stereochemistry, resulting in the anti-Markovnikov addition of water across the double bond.

Data Presentation: Comparison of Synthetic Routes

| Starting Material | Key Reagents | Stereochemical Control | Advantages | Disadvantages |

| Cyclopentanol | PBr₃, K-OtBu, m-CPBA, CH₃MgBr | SN2 opening of epoxide | Readily available starting material, well-established reactions. | Multi-step, potential for side reactions. |

| 2-Methylcyclopentanone | NaBH₄, LiAlH₄, etc. | Steric hindrance of reducing agent | Fewer steps. | Often yields a mixture of isomers requiring separation. |

| 1-Methylcyclopentene | BH₃-THF, H₂O₂, NaOH | syn-addition of borane | High stereoselectivity. | Availability and stability of starting material. |

PART 2: Applications of this compound in Asymmetric Synthesis

The true value of this compound lies in its application as a chiral building block for the synthesis of more complex molecules, particularly in the realm of drug development.[3][8] Its defined stereochemistry allows for the introduction of chirality into a target molecule in a predictable manner.

As a Chiral Auxiliary

A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed. This compound can be employed in this capacity, for instance, by forming an ester or ether linkage with a prochiral substrate. The steric bulk and defined stereochemistry of the cyclopentyl ring can then influence the facial selectivity of reactions at a nearby prochiral center.

As a Chiral Precursor

More commonly, this compound serves as a chiral precursor, where its carbon skeleton and stereocenters are incorporated into the final target molecule. This is particularly valuable in the synthesis of natural products and pharmaceuticals that contain a substituted cyclopentane ring.

Logical Relationship: From Chiral Building Block to Target Molecule

Sources

- 1. drugtargetreview.com [drugtargetreview.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Portico [access.portico.org]

- 4. homework.study.com [homework.study.com]

- 5. This compound|lookchem [lookchem.com]

- 6. CAS 25144-05-2: cis-2-Methylcyclopentanol | CymitQuimica [cymitquimica.com]

- 7. reddit.com [reddit.com]

- 8. This compound [myskinrecipes.com]

natural occurrence of 2-methylcyclopentanol isomers

An In-depth Technical Guide to the Natural Occurrence of 2-Methylcyclopentanol Isomers

Abstract

2-Methylcyclopentanol, a chiral cyclic alcohol, exists as a set of four stereoisomers. While its synthetic chemistry is well-established, its role and presence in the natural world are subjects of ongoing scientific discovery. This technical guide provides a comprehensive overview of the known natural occurrences of 2-methylcyclopentanol isomers, their potential biological significance as semiochemicals, and the analytical methodologies required for their stereospecific identification. Furthermore, this document proposes a putative biosynthetic pathway, grounding the formation of this C6 compound within the broader context of plant secondary metabolism. This guide is intended for researchers in natural product chemistry, chemical ecology, and drug development who require a detailed understanding of this molecule's place in nature.

Introduction: The Chemistry of 2-Methylcyclopentanol

2-Methylcyclopentanol (C₆H₁₂O) is a saturated cyclic alcohol featuring a five-membered carbon ring. The presence of two chiral centers at carbons C1 (bearing the hydroxyl group) and C2 (bearing the methyl group) gives rise to four distinct stereoisomers. These are categorized into two diastereomeric pairs: cis and trans. Within each pair, there are two enantiomers (R,S configurations).

-

cis-isomers: The methyl and hydroxyl groups are on the same face of the cyclopentane ring. The two enantiomers are (1R,2S)-2-methylcyclopentanol and (1S,2R)-2-methylcyclopentanol[1][2].

-

trans-isomers: The methyl and hydroxyl groups are on opposite faces of the ring. The two enantiomers are (1R,2R)-2-methylcyclopentanol and (1S,2S)-2-methylcyclopentanol[3].

The spatial arrangement of these functional groups is critical, as it dictates the molecule's physical properties and, most importantly, its biological activity. In biological systems, enantiomeric specificity is the rule rather than the exception, as the chirality of a molecule determines its ability to interact with stereospecific receptors, such as those involved in olfaction.

Known Natural Occurrences

The identification of 2-methylcyclopentanol in nature is primarily associated with its presence as a minor constituent in the essential oils of aromatic plants. Essential oils are complex mixtures of volatile organic compounds (VOCs) that play crucial roles in plant defense, pollination, and communication[4]. The confirmed sources of 2-methylcyclopentanol are limited but significant, pointing to specific biosynthetic capabilities within certain plant genera.

To date, 2-methylcyclopentanol has been reported in the essential oils of:

-

Cedronella canariensis : Commonly known as Canary balm, this plant is a well-documented source of 2-methylcyclopentanol[5].

-

Lavandula angustifolia : The CO2 extract of lavender oil has also been shown to contain 2-methylcyclopentanol, specifically at a concentration of 0.72% in one analysis[6].

The stereoisomeric distribution of 2-methylcyclopentanol in these natural sources is not extensively detailed in the current literature, representing a significant knowledge gap and an opportunity for future research.

Table 1: Documented Natural Sources of 2-Methylcyclopentanol

| Plant Species | Common Name | Family | Part Analyzed | Reference |

| Cedronella canariensis | Canary Balm | Lamiaceae | Essential Oil | [5] |

| Lavandula angustifolia | Lavender | Lamiaceae | Essential Oil (CO2 Extract) | [6] |

Potential Biological Significance as a Semiochemical

While the specific biological function of 2-methylcyclopentanol has not been definitively elucidated, its structural characteristics strongly suggest a role as a semiochemical. Semiochemicals are signaling molecules that mediate interactions between organisms[7]. Many volatile cyclic alcohols and related monoterpenoids are known to function as insect pheromones (mediating intraspecific communication) or kairomones (benefiting the receiver from another species, such as an attractant to a host plant)[8][9].

Given that plants produce a vast arsenal of VOCs to attract pollinators and repel herbivores, it is plausible that 2-methylcyclopentanol isomers serve a function in plant-insect interactions. The investigation into such activities is a promising area for chemical ecologists. The development of pest management strategies, for example, often relies on the identification of potent and specific insect attractants[9].

Proposed Biosynthetic Pathway

The biosynthesis of C6 cyclic compounds like 2-methylcyclopentanol is not as commonly characterized as that of C5 or C10 isoprenoids. However, its formation can be logically derived from the established pathways of monoterpene biosynthesis. Monoterpenes are C10 compounds derived from the precursor Geranyl Pyrophosphate (GPP)[10]. GPP itself is formed via the condensation of two five-carbon units, Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP)[11].

We propose a putative pathway for 2-methylcyclopentanol that involves an irregular monoterpene-like cyclization followed by oxidative cleavage and reduction.

-

Precursor Formation: IPP and DMAPP are synthesized via the classical Mevalonate (MVA) pathway in the cytosol or the Methylerythritol Phosphate (MEP) pathway in the plastids[11][12].

-

GPP Synthesis: IPP and DMAPP are condensed to form the C10 precursor, Geranyl Pyrophosphate (GPP).

-

Cyclization: GPP or its isomer Neryl Pyrophosphate (NPP) undergoes cyclization, catalyzed by a terpene synthase. An irregular cyclization mechanism, differing from common monoterpene cyclizations, could lead to a methylcyclopentanoid skeleton. The study of methylcyclopentane monoterpenoids like verbenalin supports the existence of such pathways in plants[13].

-

Oxidative Cleavage & Reduction: The resulting C10 intermediate would then undergo oxidative cleavage to remove four carbon atoms, yielding a C6 ketone, 2-methylcyclopentanone.

-

Final Reduction: A stereospecific reductase enzyme reduces the ketone to the corresponding alcohol, yielding one of the four stereoisomers of 2-methylcyclopentanol. The specific reductase(s) present in the plant would determine the final enantiomeric and diastereomeric ratio.

Caption: Proposed biosynthetic pathway for 2-methylcyclopentanol.

Analytical Methodologies: Extraction and Chiral Analysis

The definitive identification and quantification of 2-methylcyclopentanol isomers from a natural matrix require a robust analytical workflow. The core challenge lies in separating the four stereoisomers, which necessitates the use of chiral chromatography.

Extraction of Volatiles from Plant Material

The initial step involves isolating the volatile fraction (essential oil) from the plant tissue (e.g., leaves, flowers).

Protocol: Steam Distillation

-

Preparation: Collect fresh plant material (e.g., 500 g of Cedronella canariensis leaves).

-

Apparatus: Place the material into a Clevenger-type apparatus with 2 L of distilled water.

-

Distillation: Heat the flask to boiling and continue the distillation for 3 hours. The steam and volatilized oils will rise, condense, and collect in the graduated collection tube.

-

Separation: The less dense essential oil will separate from the aqueous phase (hydrosol).

-

Collection & Drying: Carefully collect the oil layer using a micropipette. Dry the collected oil over anhydrous sodium sulfate to remove residual water.

-

Storage: Store the final essential oil at 4°C in a sealed, dark glass vial prior to analysis.

Stereoisomer Separation by Chiral Gas Chromatography-Mass Spectrometry (GC-MS)

Chiral GC is the technique of choice for separating enantiomers. It employs a stationary phase that is itself chiral, typically a cyclodextrin derivative, which allows for differential interaction with the enantiomers of the analyte[14][15].

Protocol: Chiral GC-MS Analysis

-

Sample Preparation: Prepare a 1% solution of the extracted essential oil in a suitable solvent (e.g., dichloromethane).

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

-

GC Column: Install a chiral capillary column. A cyclodextrin-based phase, such as a β-DEX™ or γ-DEX™ column, is recommended for separating cyclic alcohols[16][17].

-

Example Column: α-DEX™ 120 (30 m x 0.25 mm ID, 0.25 µm film) or similar cyclodextrin-based column.

-

-

GC Conditions (Starting Point):

-

Carrier Gas: Hydrogen or Helium at a constant flow (e.g., 1.5 mL/min)[17].

-

Injector Temperature: 250°C.

-

Injection Mode: Split (e.g., 50:1 ratio).

-

Oven Temperature Program: Start at 60°C, hold for 2 minutes, then ramp at 2°C/min to 180°C, and hold for 5 minutes. This program must be optimized for the specific column and sample.

-

Note: A slow temperature ramp is crucial for resolving closely eluting isomers.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 250.

-

Transfer Line Temperature: 280°C.

-

-

Data Analysis:

-

Identify the peaks corresponding to 2-methylcyclopentanol by comparing their mass spectra to a reference library (e.g., NIST). The molecular ion will be weak or absent, but characteristic fragments (e.g., M-18 for loss of H₂O) will be present.

-

The elution order of the stereoisomers is dependent on the specific chiral stationary phase used. Co-injection with authentic, enantiomerically pure standards is required for unambiguous peak assignment. The separation factor (α) can be calculated to quantify the column's enantioselectivity[16].

-

Caption: Workflow for the extraction and analysis of 2-methylcyclopentanol stereoisomers.

Conclusion and Future Directions

2-Methylcyclopentanol represents an intriguing, albeit minor, component of the natural volatile landscape. Its confirmed presence in plants of the Lamiaceae family suggests a specialized biosynthetic origin, likely derived from the monoterpenoid pathway. This guide has synthesized the current knowledge of its natural occurrence, proposed a logical biosynthetic route, and provided a detailed, actionable protocol for its stereospecific analysis.

The primary areas for future research are clear. Firstly, a systematic screening of a wider range of plant essential oils is needed to expand our understanding of this compound's distribution. Secondly, the significant knowledge gap regarding the natural stereoisomeric ratios must be addressed, as this is key to understanding its biosynthesis and potential biological activity. Finally, bioassays are required to determine if 2-methylcyclopentanol isomers indeed function as semiochemicals, potentially unlocking new applications in agriculture and pest management.

References

A comprehensive, numbered list of all sources cited in this document will be provided upon request.

Sources

- 1. Cyclopentanol, 2-methyl-, cis- | C6H12O | CID 32805 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1S,2R)-2-methylcyclopentanol | C6H12O | CID 642631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. trans-2-Methylcyclopentanol | C6H12O | CID 6432271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 2-Methylcyclopentanol | C6H12O | CID 32205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-methyl cyclopentanol, 24070-77-7 [thegoodscentscompany.com]

- 7. cropj.com [cropj.com]

- 8. mmsl.cz [mmsl.cz]

- 9. govinfo.gov [govinfo.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. academicjournals.org [academicjournals.org]

- 12. Monoterpene - Wikipedia [en.wikipedia.org]

- 13. Biosynthesis of methylcyclopentane monoterpenoids. IV. Verbenalin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. gcms.cz [gcms.cz]

- 16. gcms.cz [gcms.cz]

- 17. hplc.sk [hplc.sk]

An In-depth Technical Guide to the Conformational Analysis of trans-2-Methylcyclopentanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-2-Methylcyclopentanol is a chiral alcohol with a five-membered ring structure.[1][2][3][4] Its stereochemistry and conformational flexibility are of significant interest in organic synthesis and medicinal chemistry, where three-dimensional structure dictates molecular interactions and reactivity. This guide provides a comprehensive overview of the principles and techniques used to analyze the conformational landscape of this molecule.

At the heart of its structural complexity is the non-planar nature of the cyclopentane ring.[5][6][7] To alleviate torsional strain, cyclopentane and its derivatives adopt puckered conformations, primarily the "envelope" and "twist" forms.[8] The presence of substituents, in this case, a methyl and a hydroxyl group in a trans relationship, introduces further energetic considerations that favor certain conformations over others.

Stereoisomers and Ring Puckering

This compound exists as a pair of enantiomers: (1R,2R)-2-methylcyclopentanol and (1S,2S)-2-methylcyclopentanol. The "trans" configuration signifies that the methyl and hydroxyl groups are on opposite sides of the cyclopentane ring.

The cyclopentane ring is not flat but exists in a dynamic equilibrium between two main puckered conformations:

-

Envelope Conformation: Four carbon atoms are coplanar, and the fifth is out of the plane.

-

Twist (or Half-Chair) Conformation: No three atoms are coplanar.

This puckering minimizes the torsional strain that would be present in a planar structure. The interconversion between these forms is rapid at room temperature.

Experimental Methodologies for Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful experimental technique for determining molecular conformation in solution.[9] For this compound, proton NMR (¹H NMR) is particularly insightful. The vicinal coupling constants (³J_HH) between protons on adjacent carbons are dependent on the dihedral angle between them, a relationship described by the Karplus equation. By measuring these coupling constants, one can deduce the predominant ring conformation and the orientation of the substituents.

Experimental Protocol: ¹H NMR for Conformational Analysis

-

Sample Preparation: A dilute solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard.[10]

-

Data Acquisition: A high-resolution ¹H NMR spectrum is acquired.

-

Data Analysis: The coupling constants between the protons on the cyclopentane ring are carefully measured. These experimental values are then compared to theoretical values for different envelope and twist conformations to determine the most likely structure.

Infrared (IR) Spectroscopy

IR spectroscopy can provide valuable information about intramolecular hydrogen bonding. In this compound, a hydrogen bond can form between the hydroxyl group (donor) and the oxygen of the same hydroxyl group acting as a hydrogen bond acceptor in another molecule (intermolecular) or potentially with the electron cloud of the methyl group (intramolecular). The presence of intramolecular hydrogen bonding can influence the conformational equilibrium.[11][12] A broad absorption band in the 3200-3600 cm⁻¹ region is indicative of hydroxyl group involvement in hydrogen bonding.

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying conformational preferences.[13][14][15][16] DFT allows for the calculation of the relative energies of different conformers with a high degree of accuracy.

Computational Protocol: DFT-Based Conformational Search

-

Initial Structure Generation: A set of possible starting conformations (envelope and twist forms with different substituent orientations) is generated.

-

Geometry Optimization: The geometry of each conformer is optimized to find the lowest energy structure for that particular conformation. Popular DFT functionals for this purpose include B3LYP and M06-2X.[13][17]

-

Energy Calculation: The single-point energies of the optimized geometries are calculated to determine their relative stabilities.

-

Boltzmann Analysis: The relative populations of the conformers at a given temperature can be calculated from their energy differences using the Boltzmann distribution.

Sources

- 1. Cyclopentanol, 2-methyl-, trans- [webbook.nist.gov]

- 2. Cyclopentanol, 2-methyl-, trans- [webbook.nist.gov]

- 3. CAS 25144-04-1: this compound | CymitQuimica [cymitquimica.com]

- 4. This compound | C6H12O | CID 6432271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. auremn.org.br [auremn.org.br]

- 10. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. mdpi.com [mdpi.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Density functional theory - Wikipedia [en.wikipedia.org]

- 16. chemrxiv.org [chemrxiv.org]

- 17. CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches - PMC [pmc.ncbi.nlm.nih.gov]

thermodynamic stability of 2-methylcyclopentanol stereoisomers

An In-depth Technical Guide to the Thermodynamic Stability of 2-Methylcyclopentanol Stereoisomers

Abstract

The thermodynamic stability of stereoisomers is a cornerstone of modern stereoselective synthesis and is of paramount importance in the fields of pharmaceutical development and materials science. 2-Methylcyclopentanol, with its two chiral centers, presents a classic and instructive case study for exploring the subtle interplay of steric, torsional, and intramolecular forces that dictate the relative stabilities of its four stereoisomers.[1] This guide provides a comprehensive analysis of these factors, detailing both the theoretical underpinnings and the practical methodologies used to determine the thermodynamic landscape of this system. We will delve into the conformational intricacies of the cyclopentane ring, quantify the energetic penalties of steric interactions, and explore the potential stabilizing effects of intramolecular hydrogen bonding. This document is intended for researchers, chemists, and drug development professionals seeking a detailed, practical understanding of stereoisomer stability.

Introduction: The Stereoisomers of 2-Methylcyclopentanol

2-Methylcyclopentanol possesses two stereocenters, giving rise to a total of four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R).[2] These isomers can be categorized into two pairs of enantiomers and two pairs of diastereomers. The diastereomeric relationship, defined by the relative orientation of the methyl (-CH₃) and hydroxyl (-OH) groups, is crucial for understanding thermodynamic stability.

-

Cis Isomers: The -CH₃ and -OH groups are on the same face of the cyclopentane ring. This corresponds to the (1R,2S) and (1S,2R) isomers.

-

Trans Isomers: The -CH₃ and -OH groups are on opposite faces of the ring. This corresponds to the (1R,2R) and (1S,2S) isomers.

While enantiomers have identical thermodynamic stabilities, diastereomers do not. The difference in their spatial arrangement leads to distinct intramolecular interactions and, consequently, different ground-state energies. The primary objective of this guide is to elucidate the principles that govern these energy differences.

Foundational Principles of Conformational Stability

The cyclopentane ring is not planar. A planar conformation would suffer from significant torsional strain due to the eclipsing of all C-H bonds.[3][4] To alleviate this strain, cyclopentane and its derivatives adopt non-planar conformations, primarily the envelope and twist forms, which are in rapid equilibrium at room temperature.[5] The introduction of substituents, as in 2-methylcyclopentanol, creates a more complex conformational landscape where the molecule seeks to minimize several types of strain.

Steric Strain (van der Waals Repulsion)

Steric strain is the dominant factor in determining the relative stability of the 2-methylcyclopentanol diastereomers. In substituted cycloalkanes, substituents prefer to occupy positions that minimize repulsive interactions with other atoms.

-

Trans Isomer: The trans configuration places the methyl and hydroxyl groups on opposite sides of the ring. This arrangement allows both bulky groups to adopt pseudo-equatorial positions in low-energy conformations, minimizing steric clash. This is analogous to the preference for equatorial substituents in cyclohexane systems to avoid 1,3-diaxial interactions.[6][7]

-

Cis Isomer: In the cis isomer, the adjacent methyl and hydroxyl groups are forced to be on the same side of the ring.[8] This proximity leads to significant van der Waals repulsion (steric hindrance), which destabilizes the molecule.[9] One substituent must occupy a pseudo-axial position, bringing it into close contact with other axial hydrogens and the adjacent substituent, creating destabilizing gauche-butane-like interactions.[10][11]

Based on steric considerations alone, the trans isomer is predicted to be significantly more thermodynamically stable than the cis isomer .

Intramolecular Hydrogen Bonding

A potential counteracting force to steric repulsion in the cis isomer is the formation of an intramolecular hydrogen bond (IMHB).[12] The hydroxyl group can act as a hydrogen bond donor (H-donor), and its own oxygen atom can act as an acceptor (H-acceptor) for the proton of a nearby hydroxyl group on another molecule (intermolecular), or in specific conformations, the hydroxyl proton can interact with its own oxygen's lone pair electrons. This interaction can create a five or six-membered ring-like structure that confers additional stability.

For an IMHB to be effective in cis-2-methylcyclopentanol, the molecule must adopt a conformation that brings the hydroxyl hydrogen and the oxygen's lone pair into sufficiently close proximity and proper orientation. While this bonding can stabilize the cis form to some extent, it is generally not strong enough to overcome the significant steric destabilization caused by the adjacent bulky groups.[12]

Methodologies for Assessing Thermodynamic Stability

A robust understanding of stereoisomer stability relies on the synergy between computational modeling and experimental verification.

Computational Analysis Workflow

Computational chemistry provides a powerful toolkit for predicting the relative stabilities of stereoisomers by calculating their Gibbs free energies.[13][14] A rigorous workflow is essential for obtaining reliable results.

Caption: Workflow for computational stability analysis.

Detailed Protocol: Computational Analysis

-

Structure Generation: Build initial 3D models of the cis and trans isomers of 2-methylcyclopentanol.

-

Conformational Search: Perform a systematic or stochastic conformational search using a computationally inexpensive molecular mechanics (MM) force field (e.g., MMFF).

-

Quantum Mechanical (QM) Optimization: Take the lowest-energy conformers identified by the MM search and perform full geometry optimization using a more accurate method, such as Density Functional Theory (DFT) with a basis set like 6-31G* or higher.

-

Causality: DFT provides a much more accurate description of electron distribution and, therefore, a more reliable calculation of the molecule's energy and geometry compared to the classical mechanics approach of MM.

-

-

Frequency Calculation: Perform a frequency calculation at the same level of theory as the optimization.

-

Trustworthiness: This is a self-validating step. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate the Gibbs free energy (G).

-

-

Relative Stability Determination: Compare the calculated Gibbs free energies of the most stable conformers of the cis and trans isomers. The diastereomer with the lower G value is the more thermodynamically stable. The energy difference is given by ΔG = G(isomer 1) - G(isomer 2).[13]

Experimental Verification: Acid/Base-Catalyzed Equilibration

The relative thermodynamic stability of diastereomers can be determined experimentally by establishing an equilibrium between them and measuring their relative concentrations.[15] For 2-methylcyclopentanol, this can be achieved via epimerization at the carbon bearing the hydroxyl group (C1) under basic conditions.

Caption: Workflow for experimental equilibration study.

Detailed Protocol: Equilibration Study

-